2-Ethoxy-3,5-diiodobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

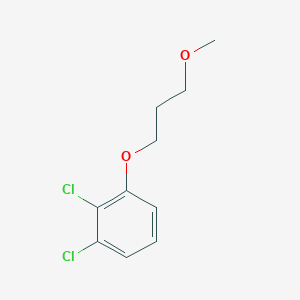

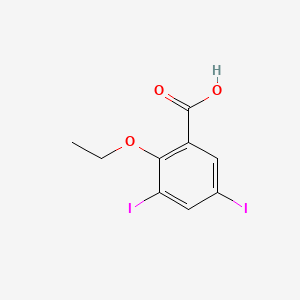

2-Ethoxy-3,5-diiodobenzoic acid is an organic compound with the molecular formula C9H8I2O3 . It belongs to the class of organic compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-3,5-diiodobenzoic acid consists of a benzoic acid core with two iodine atoms and an ethoxy group attached . The average mass of the molecule is 417.967 Da .Scientific Research Applications

Chemical Synthesis and Functionalization

2-Ethoxy-3,5-diiodobenzoic acid and its derivatives have been explored in the context of chemical synthesis and functionalization. For instance, in the direct arylation of indoles with bromobenzenes, 3-ethoxy-2-phenylbenzoic acid, a closely related compound, has been utilized for its ability to function as a proton shuttle, achieving superior yield and selectivity for these substrates (Pi et al., 2018).

Plant Growth and Ethylene Production

In the field of plant biology, studies have shown that phenolic acids, such as 3,5-diiodo-4-hydroxybenzoic acid, a structurally related compound, can affect the growth and ethylene production in cress seedlings (Robert, Taylor, & Wain, 2004). This compound has been found to promote root growth in light conditions and inhibit ethylene production, highlighting its potential application in plant growth regulation.

Supramolecular Chemistry

In supramolecular chemistry, 2-Ethoxy-3,5-diiodobenzoic acid derivatives have been studied for their ability to form complex molecular assemblies. For example, a study involving ethenzamide and gentisic acid along with acetic acid showed the formation of a supramolecular acid–amide heterosynthons, involving strong hydrogen bonds (Aitipamula, Chow, & Tan, 2010).

Pharmaceutical Synthesis

In pharmaceutical research, derivatives of 2-Ethoxy-3,5-diiodobenzoic acid have been investigated for the synthesis of quinazolinone derivatives with antimicrobial activity (El-Hashash et al., 2011). These derivatives offer potential for the development of new antimicrobial agents.

Organic Synthesis

Further, in the domain of organic synthesis, derivatives of 2-Ethoxy-3,5-diiodobenzoic acid have been employed in the synthesis of various complex organic compounds. For example, 3-Ethoxy-4-ethoxycarbonyl-phenylacetic acid, a key intermediate in the preparation of certain pharmaceuticals, has been synthesized from related compounds (Salman et al., 2002).

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3,5-diiodobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-ethoxy-3,5-diiodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKNOCJPICDSLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-3,5-diiodobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Morpholin-4-ylethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2640817.png)

![2-Butan-2-ylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2640819.png)

![N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}pyridine-4-carbohydrazide](/img/structure/B2640821.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2640824.png)

![(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2640825.png)

![2-[[(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyanoprop-2-enoyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B2640826.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2640828.png)